Octanoic acid,8,8'-dithiobis-

Description

Overview of Dithio-Fatty Acids in Biochemical Research

Dithio-fatty acids are a class of molecules characterized by a fatty acid carbon chain and a disulfide (-S-S-) linkage. This functional group imparts unique chemical properties that are leveraged in various research applications. These compounds are often used as building blocks for self-assembled monolayers (SAMs) on gold surfaces, a foundational technique in nanotechnology and surface chemistry. The sulfur atoms of the disulfide bond readily form strong, organized linkages with gold, allowing for the creation of well-defined molecular layers with tailored surface properties. In biochemical research, dithio-fatty acids serve as tools to probe protein structure and function, often by introducing a reactive handle for labeling or cross-linking.

The Significance of Disulfide Bonding in Organic and Biological Chemistry

The disulfide bond (S-S) is a covalent linkage formed from the oxidation of two thiol (-SH) groups. chemeurope.com This bond is a cornerstone of structure and function in both organic chemistry and biology. In proteins, disulfide bridges between cysteine residues are crucial for stabilizing their three-dimensional structures, particularly for proteins secreted from cells. chemeurope.comwikipedia.orgfiveable.me The formation and cleavage of these bonds are redox-controlled processes, making them key players in cellular signaling and regulation. libretexts.org The disulfide bond's ability to be reversibly broken under reducing conditions and reformed under oxidizing conditions provides a dynamic element to molecular systems. fiveable.melibretexts.org This reactivity is fundamental to the utility of compounds like 8,8'-dithiobis(octanoic acid) in various chemical and biological applications. benthamscience.com

Structural Analysis of 8,8'-Dithiobis(octanoic acid) within the Family of Fatty Acid Derivatives

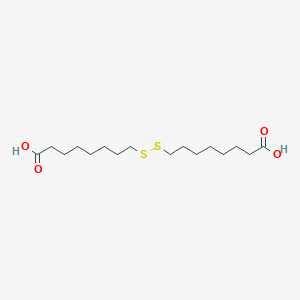

Structurally, 8,8'-Dithiobis(octanoic acid) is a dimer of two octanoic acid molecules linked at their eighth carbon position by a disulfide bridge. Octanoic acid, also known as caprylic acid, is an eight-carbon saturated fatty acid. nih.govchemicalbook.com The full chemical name, Octanoic acid, 8,8'-dithiobis-, clearly indicates this structure: two octanoic acid units joined by a sulfur-sulfur bond at the terminal end of their carbon chains. This places it within the family of modified fatty acids. The presence of two carboxylic acid groups, one at each end of the dimeric structure, makes it a dicarboxylic acid. These terminal acidic groups, combined with the central disulfide linkage, define its chemical personality and its applications in research.

Below is a table summarizing the key identifiers for 8,8'-Dithiobis(octanoic acid).

| Identifier | Value |

| IUPAC Name | 8-(7-carboxyheptyldisulfanyl)octanoic acid |

| Molecular Formula | C16H30O4S2 |

| Molecular Weight | 350.5 g/mol |

| CAS Number | 107016-79-5 |

Data sourced from PubChem. nih.gov

Comparative Perspectives with Related Dithio-Fatty Acids (e.g., Alpha-Lipoic Acid)

A pertinent comparison can be drawn between 8,8'-dithiobis(octanoic acid) and alpha-lipoic acid (ALA). wikipedia.org ALA, also known as thioctic acid, is a naturally occurring dithiol compound derived from octanoic acid. wikipedia.orgbanglajol.info It is an essential cofactor in mitochondrial dehydrogenase enzyme complexes. wikipedia.org

Structurally, both molecules are derived from octanoic acid and contain a disulfide bond. However, the key difference lies in their ring structure. In ALA, the disulfide bond is part of a five-membered dithiolane ring, formed by linking sulfur atoms to the 6th and 8th carbons of the octanoic acid chain. wikipedia.orgnih.gov In contrast, 8,8'-dithiobis(octanoic acid) is an acyclic, or open-chain, dimer.

This structural distinction has significant functional implications. The strained ring of ALA contributes to its electrochemical potential and its role as a potent antioxidant. banglajol.info 8,8'-dithiobis(octanoic acid), being a linear dimer, is primarily utilized for its ability to form bridges and linkers, particularly in the construction of self-assembled monolayers and for tethering molecules. While both are derivatives of octanoic acid, their distinct architectures dictate their primary roles in research and biology.

Identification of Key Research Questions for 8,8'-Dithiobis(octanoic acid) Investigation

The unique structure of 8,8'-dithiobis(octanoic acid) prompts several key research questions that drive its investigation:

Self-Assembly and Surface Modification: How do the length of the alkyl chains and the presence of terminal carboxylic acid groups influence the packing density, orientation, and stability of self-assembled monolayers on different substrates? What are the precise kinetics and thermodynamics of its adsorption onto gold and other surfaces?

Bioconjugation and Nanotechnology: Can the dicarboxylic acid functionality be effectively used to tether biomolecules, nanoparticles, or other functional units to surfaces modified with this compound? What are the efficiencies and stabilities of such linkages?

Redox Responsiveness: How does the disulfide bond in 8,8'-dithiobis(octanoic acid) respond to various redox stimuli in different chemical environments? Can this responsiveness be harnessed to create "smart" surfaces or drug delivery systems that release their payload in response to specific cellular conditions?

Comparative Studies: What are the fundamental differences in the physical and chemical properties of surfaces modified with 8,8'-dithiobis(octanoic acid) compared to those modified with its thiol monomer (8-mercaptooctanoic acid) or other dithio-alkanoic acids of varying chain lengths?

Addressing these questions will further elucidate the potential of 8,8'-dithiobis(octanoic acid) as a versatile molecular tool in materials science and biotechnology.

Structure

2D Structure

Properties

IUPAC Name |

8-(7-carboxyheptyldisulfanyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4S2/c17-15(18)11-7-3-1-5-9-13-21-22-14-10-6-2-4-8-12-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTVUDJOOMHKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCSSCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626621 | |

| Record name | 8,8'-Disulfanediyldioctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107016-79-5 | |

| Record name | 8,8'-Disulfanediyldioctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8,8 Dithiobis Octanoic Acid

Chemoenzymatic Synthesis Routes from Octanoic Acid Precursors

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. nsf.govnih.gov This approach is particularly valuable for creating complex molecules like 8,8'-dithiobis(octanoic acid) from simpler precursors such as octanoic acid. The process typically involves two key stages: enzymatic functionalization to introduce a reactive group at the terminal (ω) position of the fatty acid, followed by chemical steps to form the thiol and the final disulfide bond.

The primary challenge in synthesizing 8,8'-dithiobis(octanoic acid) from octanoic acid is the selective functionalization of the terminal methyl group (C8). Cytochrome P450 monooxygenases (CYPs) are a class of enzymes known for their ability to perform this chemically challenging C-H bond hydroxylation with high regioselectivity. researchgate.net

Specifically, enzymes from the CYP153A family are recognized for their pronounced selectivity in the terminal hydroxylation of medium-chain n-alkanes and fatty acids. researchgate.netacs.org Researchers have engineered CYP153A enzymes to enhance their activity and efficiency towards octanoic acid. For instance, through focused mutagenesis, a CYP153A variant was developed that exhibited a 151-fold improvement in catalytic efficiency for producing 8-hydroxyoctanoic acid. acs.orgmuni.cz Another study reported that a single mutation in CYP153A7 improved its catalytic efficiency for the terminal hydroxylation of octanoic acid by 3.8-fold. researchgate.netresearchgate.net

The enzymatic product, 8-hydroxyoctanoic acid, is a crucial intermediate. This alcohol can then be chemically converted to a better leaving group, such as a bromide, to facilitate the subsequent introduction of the thiol group.

Alternatively, a more direct chemical route to a suitable precursor involves the synthesis of 8-bromooctanoic acid from starting materials like 1,6-dibromohexane (B150918) and diethyl malonate. google.com This multi-step chemical process provides a reliable source of the key intermediate for the subsequent thiol formation. chemicalbook.comlookchem.comchemicalbook.com

Once the precursor 8-mercaptooctanoic acid is obtained, the final step is the formation of the disulfide bond. This is an oxidation reaction where two thiol groups are coupled. Various methods can be employed to achieve this transformation in a controlled manner to maximize yield and purity.

Common oxidizing agents include:

Air Oxidation: In the presence of a metal catalyst, oxygen from the air can effectively oxidize thiols to disulfides. This method is environmentally friendly but may require optimization of catalysts and reaction conditions.

Iodine (I₂): A mild and effective oxidizing agent for thiol-to-disulfide conversion. The reaction is typically fast and clean.

Dimethyl Sulfoxide (DMSO): A versatile oxidizing agent that can be used under various conditions.

Hydrogen Peroxide (H₂O₂): A green oxidant, though its use may require careful control to prevent over-oxidation to sulfonic acids. mdpi.com

The choice of oxidant and reaction conditions is critical for achieving high purity. The table below summarizes common methods for the conversion of the precursor, 8-bromooctanoic acid, to 8-mercaptooctanoic acid and its subsequent oxidation.

| Step | Precursor | Reagent(s) | Product | Typical Yield | Reference |

| Thiolation | 8-Bromooctanoic acid | 1. Thiourea2. NaOH | 8-Mercaptooctanoic acid | Good | lookchem.comthermofisher.com |

| Thiolation | 8-Bromooctanoic acid | NaSH | 8-Mercaptooctanoic acid | Moderate to Good | |

| Oxidation | 8-Mercaptooctanoic acid | Air (O₂), catalyst | 8,8'-Dithiobis(octanoic acid) | Variable | nih.gov |

| Oxidation | 8-Mercaptooctanoic acid | Iodine (I₂) | 8,8'-Dithiobis(octanoic acid) | High | |

| Oxidation | 8-Mercaptooctanoic acid | DMSO | 8,8'-Dithiobis(octanoic acid) | Good to High |

Enzymatic Functionalization Strategies for Octanoic Acid

Biomimetic Synthesis Approaches Mimicking Disulfide Biogenesis

Nature has evolved sophisticated machinery for forming disulfide bonds, primarily in the synthesis of peptides and proteins. researchgate.netresearchgate.net Biomimetic strategies aim to replicate these natural processes in a laboratory setting. researchgate.netnih.govnih.gov These approaches often involve mimicking the oxidative folding pathways mediated by enzymes like protein disulfide isomerase (PDI). researchgate.net

Key elements of biomimetic disulfide synthesis include:

Thiol-Disulfide Exchange: The process relies on a cascade of thiol-disulfide exchange reactions, where a thiolate anion attacks a disulfide bond. This is repeated until the thermodynamically most stable disulfide-linked product is formed. researchgate.net

Redox Buffers: Systems often employ a mixture of reduced and oxidized reagents (e.g., cysteine/cystine or glutathione (B108866)/glutathione disulfide) to create a redox environment that facilitates controlled disulfide bond formation and rearrangement. nih.gov

Organic Base Catalysis: In some biomimetic models, an organic base like morpholine (B109124) is used to deprotonate the thiol to a more nucleophilic "naked" thiolate, which then initiates the attack on an oxidized disulfide species. researchgate.net

While much of the research in biomimetic disulfide synthesis focuses on peptides, the underlying principles of controlled thiol-disulfide exchange in optimized redox environments are applicable to the synthesis of molecules like 8,8'-dithiobis(octanoic acid). researchgate.netresearchgate.netntu.edu.sg

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of 8,8'-dithiobis(octanoic acid) requires systematic optimization of various reaction parameters. ekb.egrsc.org This is crucial for both the conversion of the bromo-intermediate to the thiol and the final oxidation step.

Key parameters that are typically optimized include:

Temperature: Influences reaction rates and can affect the stability of reactants and products.

pH: Critical for the final oxidation step, as the reactivity of the thiol group is pH-dependent. The thiolate anion (R-S⁻) is the active nucleophile, and its concentration increases with pH.

Concentration of Reactants: The stoichiometry of the oxidizing agent relative to the thiol is a key factor.

Catalyst Type and Loading: In catalyzed reactions (e.g., air oxidation), the choice and amount of catalyst are paramount.

Reaction Time: Sufficient time must be allowed for the reaction to reach completion, but excessively long times can lead to side reactions or product degradation.

The following table illustrates the impact of optimizing key parameters in a generic disulfide synthesis.

| Parameter | Condition A | Condition B (Optimized) | Outcome | Reference |

| Redox Pair Ratio (Cys/Cys-Cys) | 1:1 | 2:1 | Increased reaction rate and purity >90% | nih.govconsensus.app |

| pH | 6.5 | 8.0 | Faster kinetics due to higher thiolate concentration | nih.gov |

| Temperature | 4 °C | 25 °C | Increased reaction rate | nih.gov |

| Solvent System | Acetonitrile (B52724) | CH₃CN : HCl : H₂O (7.5:0.25:0.25) | >99% conversion | d-nb.info |

Strategies for Scalable Production of 8,8'-Dithiobis(octanoic acid)

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, including cost, safety, and efficiency. For 8,8'-dithiobis(octanoic acid), scalable production would likely focus on a robust chemical pathway, such as the one starting from 1,6-dibromohexane, which is noted for its suitability for industrial production due to readily available materials and simpler processing. google.com

Key strategies for scalable synthesis include:

Process Intensification: Utilizing technologies like continuous flow reactors instead of traditional batch reactors. Flow chemistry can offer better control over reaction parameters, improved safety, and higher throughput.

Catalyst Recovery and Reuse: For catalyzed oxidation steps, implementing systems to recover and reuse the catalyst is crucial for economic viability.

Efficient Purification: Developing scalable purification methods, such as crystallization or distillation, to isolate the final product with high purity, moving away from laboratory-scale chromatography.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. researchgate.net

For instance, the synthesis of the precursor 8-bromooctanoic acid has been described in a patent as a simple process suitable for industrial production with wide application prospects. google.com The subsequent conversion to the thiol and oxidation to the disulfide would need to be optimized for large-scale equipment, potentially using robust and cost-effective oxidants like air with an efficient catalytic system.

Elucidation of Molecular Mechanisms and Biological Roles of 8,8 Dithiobis Octanoic Acid

Investigation of Redox-Active Properties and Thiol-Disulfide Exchange Dynamics

The disulfide bond within 8,8'-dithiobis(octanoic acid) is a key feature that imparts redox activity to the molecule. This disulfide linkage can participate in thiol-disulfide exchange reactions, a fundamental process in biological systems for maintaining redox homeostasis and modulating protein function. In these reactions, a deprotonated thiol group (thiolate) from a biological molecule, such as a cysteine residue in a protein, can attack one of the sulfur atoms of the disulfide bond in 8,8'-dithiobis(octanoic acid). nih.govrsc.org This results in the formation of a new mixed disulfide and the release of a thiol. nih.gov

The reactivity of the disulfide bond is influenced by the local environment, including pH and the presence of other reactive species. The stability and exchange dynamics of disulfide bonds are crucial for their role in biological processes. nih.gov Thiol-disulfide exchange is not merely a simple chemical reaction but a highly regulated process within the cellular environment. nih.gov The efficiency of this exchange can be influenced by the accessibility of the disulfide bond and the nucleophilicity of the attacking thiol. nih.gov

The redox-active nature of the disulfide bond is central to the biological activities of molecules containing this functional group. The ability to undergo reduction to form two thiol groups, and subsequent re-oxidation to the disulfide, allows these molecules to act as redox modulators. This process is analogous to the function of other biologically important disulfide-containing molecules. The dynamics of thiol-disulfide exchange are critical for the function of various proteins and for cellular signaling pathways that are sensitive to the cellular redox state. rsc.orgnih.gov

Potential Substrate or Modulator Role in Enzyme Systems

The structural similarity of the octanoic acid portions of 8,8'-dithiobis(octanoic acid) to medium-chain fatty acids suggests potential interactions with enzymes involved in fatty acid metabolism.

Acyl-CoA ligases, also known as fatty acid-CoA ligases (FACLs), are a class of enzymes that activate fatty acids by converting them into their corresponding acyl-CoA thioesters. nih.govimrpress.com This activation step is essential for their subsequent involvement in various metabolic pathways, including β-oxidation and lipid synthesis. nih.govaocs.org Studies on mycobacterial fatty acyl-CoA ligases have demonstrated a remarkable tolerance for a variety of fatty acid substrates, including those with modifications at different positions. nih.gov This promiscuity suggests that these enzymes could potentially recognize and process molecules like 8,8'-dithiobis(octanoic acid).

Table 1: Substrate Specificity of Select Acyl-CoA Ligases

| Enzyme/Organism | Preferred Substrate(s) | Reference |

|---|---|---|

| Mycobacterium tuberculosis Fatty Acyl-CoA Ligase | Variety of modified fatty acids | nih.gov |

| Escherichia coli FadK | Caprylic acid (Octanoic acid) | imrpress.com |

| Arabidopsis thaliana LACS6/LACS7 | Long-chain fatty acids | aocs.org |

Mitochondrial biogenesis is the process by which new mitochondria are formed in the cell. This process is critical for maintaining cellular energy homeostasis and is regulated by a network of signaling pathways. Studies have shown that octanoic acid, a constituent of 8,8'-dithiobis(octanoic acid), can influence mitochondrial biogenesis. nih.govnih.gov

Research in mice has demonstrated that a diet enriched with octanoic acid can improve endurance capacity and lead to an increase in the number of oxidative fibers in skeletal muscle, which are rich in mitochondria. nih.govnih.gov At the molecular level, this was associated with an increase in the expression of key regulators of mitochondrial biogenesis, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and citrate (B86180) synthase (CS). nih.govnih.gov PGC-1α is a master regulator of mitochondrial biogenesis, and its activation leads to the coordinated expression of genes involved in mitochondrial respiration and replication. semanticscholar.org The potential for 8,8'-dithiobis(octanoic acid) to influence these pathways, either directly or through its metabolic products, warrants further investigation.

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. nih.govresearchgate.net Activation of AMPK occurs in response to an increase in the cellular AMP/ATP ratio, signaling a low energy state. plos.org Once activated, AMPK initiates a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways that generate ATP (like fatty acid oxidation) and the inhibition of anabolic pathways that consume ATP (like lipid synthesis). researchgate.net

Studies have directly linked octanoic acid to the activation of AMPK. In mice fed an octanoic acid-rich diet, a significant increase in the phosphorylation and activation of AMPK was observed in skeletal muscle. nih.govnih.gov This activation of AMPK is believed to be a key mechanism through which octanoic acid promotes mitochondrial biogenesis and enhances oxidative metabolism. nih.govnih.gov Furthermore, sodium octanoate (B1194180) has been shown to modulate the AMPK signaling pathway to ameliorate intestinal dysfunction. nih.gov Given the structural relationship, 8,8'-dithiobis(octanoic acid) could potentially modulate AMPK signaling, thereby influencing downstream metabolic processes.

Table 2: Key Proteins in Octanoic Acid-Influenced Signaling Pathways

| Protein | Function | Effect of Octanoic Acid | Reference |

|---|---|---|---|

| AMPK | Cellular energy sensor, regulates metabolism | Activation/Phosphorylation | nih.govnih.govnih.gov |

| PGC-1α | Master regulator of mitochondrial biogenesis | Increased expression | nih.govnih.gov |

| Citrate Synthase (CS) | Enzyme in the citric acid cycle, marker of mitochondrial content | Increased expression | nih.govnih.gov |

Evaluation of Influence on Mitochondrial Biogenesis Pathways

Molecular Interaction Profiling with Biomacromolecules

The biological effects of any compound are ultimately determined by its interactions with biomacromolecules, primarily proteins.

The binding of small molecules to proteins is a critical determinant of their biological activity. For 8,8'-dithiobis(octanoic acid), interactions with proteins could occur through several mechanisms. The octanoic acid chains could facilitate binding to fatty acid binding proteins or the lipid-binding pockets of various enzymes. The disulfide bond itself could also be a site of interaction, particularly with proteins that have reactive cysteine residues in their active or allosteric sites.

While direct protein binding studies for 8,8'-dithiobis(octanoic acid) are not extensively detailed in the provided context, the behavior of its monomer, octanoic acid, offers some insights. Octanoic acid is known to bind to serum albumin, and this binding can be saturable. nih.gov This suggests that 8,8'-dithiobis(octanoic acid) may also exhibit binding to plasma proteins, which would affect its distribution and availability to target tissues. The specificity of binding to particular proteins would be a key factor in its mechanism of action. For instance, its interaction with fatty acid metabolizing enzymes, as discussed previously, would be a form of specific protein binding that could lead to modulation of their function. nih.gov The affinity and specificity of these interactions would need to be determined through dedicated biophysical and biochemical assays.

Assessment of Membrane Association and Transport Mechanisms

No research is available that details how 8,8'-Dithiobis(octanoic acid) associates with or is transported across cellular membranes.

Cellular Response Modulation in In Vitro Models

Effects on Cellular Metabolism and Energy Homeostasis

There are no studies detailing the effects of 8,8'-Dithiobis(octanoic acid) on cellular metabolism or energy homeostasis in in vitro models.

Influence on Autophagy Pathways in Cellular Contexts

There is no available research on the influence of 8,8'-Dithiobis(octanoic acid) on autophagy pathways.

Sophisticated Analytical and Spectroscopic Characterization of 8,8 Dithiobis Octanoic Acid

Advanced Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental to the separation and detection of 8,8'-dithiobis(octanoic acid) from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed, each with its own set of strategies to optimize analysis.

High-Performance Liquid Chromatography (HPLC) with Specialized Stationary Phases

HPLC is a powerful tool for the analysis of fatty acids and their derivatives. For compounds like 8,8'-dithiobis(octanoic acid), specialized stationary phases can enhance separation and resolution. Mixed-mode columns, such as the Primesep 100, which combine reversed-phase and ion-exchange properties, have proven effective for retaining and separating hydrophobic and acidic compounds. sielc.com An isocratic method using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid buffer can be used for the retention of similar compounds like octanoic acid, with UV detection at 210 nm. sielc.com The use of a Corona Charged Aerosol Detector (CAD) offers an alternative detection strategy that can analyze compounds like caprylic acid without interference from solvent peaks that may occur with other detectors. shodex.com

For enhanced sensitivity, especially at low concentrations, derivatization of the carboxylic acid groups is a common strategy. nih.gov While direct analysis of underivatized acids is possible, the detection limits are often in the range of 50 mg/L. nih.gov By converting the acids to their p-bromophenacyl esters, the sensitivity can be increased by as much as 100-fold, achieving detection limits of 0.5 mg/L. nih.gov This derivatization allows for more sensitive UV detection.

A variety of HPLC columns are suitable for the analysis of fatty acids, including those with C8 stationary phases. For instance, an Eclipse XDB-C8 column has been used for the separation of a wide range of free fatty acids after derivatization. researchgate.net Gradient elution programs are often employed to effectively separate complex mixtures of fatty acids with varying chain lengths and polarities. researchgate.net

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography is another cornerstone technique for fatty acid analysis, but it requires that the analytes be volatile and thermally stable. science.gov Due to the polar nature and low volatility of carboxylic acids like 8,8'-dithiobis(octanoic acid), derivatization is a necessary prerequisite for successful GC analysis. sigmaaldrich.com This process modifies the functional groups to increase volatility and improve chromatographic behavior. researchgate.net

Common derivatization methods for carboxylic acids include esterification to form more volatile esters. researchgate.net One such method involves the use of boron trifluoride in methanol (B129727) or n-butanol, followed by heating to facilitate the reaction. researchgate.net Another widely used technique is silylation, which replaces active hydrogens on the carboxyl groups with a nonpolar moiety. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed to create tert-butyl dimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com

The choice of derivatization reagent and reaction conditions, such as temperature and time, is critical for achieving complete derivatization and obtaining good peak shape and detector response. greyhoundchrom.com For instance, the derivatization of some compounds may require heating at specific temperatures for a set duration to ensure the reaction goes to completion. greyhoundchrom.com Following derivatization, the sample is injected into the GC system, where it is separated on a column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). scielo.brcreative-proteomics.com

High-Resolution Mass Spectrometry for Structural Confirmation and Quantitative Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the definitive structural confirmation of 8,8'-dithiobis(octanoic acid) and for its precise quantification. This technique provides accurate mass measurements, which are crucial for determining the elemental composition of the molecule and its fragments.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules. In a typical MS/MS experiment, the precursor ion corresponding to 8,8'-dithiobis(octanoic acid) is selected and then subjected to fragmentation. The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure. This fragmentation data is essential for confirming the identity of the compound, especially in complex biological matrices. The disulfide bond in 8,8'-dithiobis(octanoic acid) is a key structural feature that would yield specific fragmentation patterns upon cleavage. Techniques like atmospheric solids analysis probe tandem mass spectrometry (ASAP-MS/MS) can be used to confirm the molecular composition of related fatty acid derivatives. scielo.br

Application of Isotopic Labeling for Metabolic Pathway Tracing

Stable isotope labeling has become a cornerstone technique for investigating the metabolism and dynamics of biomolecules. mdpi.com In this approach, a stable isotope, such as ¹³C or ²H (deuterium), is incorporated into a precursor molecule. mdpi.com This "labeled" precursor is then introduced into a biological system, and its metabolic fate is traced by mass spectrometry. mdpi.com

For a compound like 8,8'-dithiobis(octanoic acid), isotopic labeling can be used to study its biosynthesis, degradation, and incorporation into other molecules. mdpi.comnih.gov For example, by using ¹³C-labeled octanoic acid, researchers can follow the metabolic pathways involving this fatty acid. medchemexpress.com The mass spectrometer can distinguish between the naturally occurring (unlabeled) molecules and the "heavy" isotopically labeled ones due to the mass difference. thermofisher.com This allows for the direct measurement of metabolic fluxes and the identification of downstream metabolites derived from the labeled precursor. mdpi.comnih.gov High-resolution mass spectrometry is particularly well-suited for these studies as it can accurately measure the small mass differences between isotopologues. mdpi.com This technique has been successfully applied to trace the metabolism of various lipids and other small molecules in different biological systems. mdpi.complos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and conformation of molecules in solution. Both ¹H and ¹³C NMR are utilized to characterize 8,8'-dithiobis(octanoic acid).

The ¹H NMR spectrum of a related compound, octanoic acid, shows characteristic signals for the different protons along the alkyl chain and the carboxylic acid proton. chemicalbook.com For 8,8'-dithiobis(octanoic acid), the symmetry of the molecule would lead to a specific set of signals in the ¹H NMR spectrum, with the protons on the carbons adjacent to the disulfide bond exhibiting a distinct chemical shift.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 8,8'-dithiobis(octanoic acid) would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms, particularly those alpha and beta to the disulfide linkage and the carbonyl group, are highly informative for confirming the structure and linkage of the two octanoic acid moieties. Experimental and computed ¹³C NMR data are available for related compounds, which can serve as a reference for interpreting the spectrum of 8,8'-dithiobis(octanoic acid). nih.govrsc.org

Interactive Data Tables

Below are interactive tables summarizing key analytical parameters for octanoic acid, a closely related compound, which provide a basis for understanding the characterization of 8,8'-dithiobis(octanoic acid).

Table 1: Chromatographic Conditions for Octanoic Acid Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| HPLC | Primesep 100 | 50/50 Acetonitrile/Water with 0.2% H₃PO₄ | UV at 210 nm | sielc.com |

| HPLC | RSpak DS-613 | Acetonitrile/Water/Formic Acid | Corona CAD | shodex.com |

Table 2: Mass Spectrometry Data for Octanoic Acid

| Ionization Method | Mass Analyzer | Key Fragments (m/z) | Reference |

|---|---|---|---|

| Electron Ionization | Not Specified | 60, 73, 87, 101, 115, 129, 144 | nist.gov |

Table 3: NMR Chemical Shift Data for Octanoic Acid

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | H₂O | 0.88 (t), 1.28 (m), 1.61 (p), 2.34 (t) | hmdb.ca |

Comprehensive 1D and 2D NMR Analysis (e.g., ¹H, ¹³C, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. weebly.com For 8,8'-dithiobis(octanoic acid), a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments provides a complete assignment of its proton and carbon skeletons.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 8,8'-dithiobis(octanoic acid) displays characteristic signals corresponding to the protons in its aliphatic chains and near the disulfide and carboxylic acid functional groups. datadryad.orgrsc.org The chemical shifts are influenced by the electron-withdrawing effects of the sulfur atoms and the carboxyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, with a disulfide bond linking two identical octanoic acid chains, the number of unique carbon signals is reduced. masterorganicchemistry.com The presence of a chiral center, if the parent lipoic acid was enantiomerically pure, would result in distinct signals for each carbon. masterorganicchemistry.com

2D NMR Spectroscopy (COSY and HSQC): Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex and often overlapping signals in the ¹H and ¹³C spectra. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons along the carbon chain. libretexts.orgresearchgate.net Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically over two to three bonds. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netunipd.it Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon atom to which it is attached, providing definitive assignments for the carbon skeleton. youtube.com

A representative, though generalized, compilation of expected NMR data for 8,8'-dithiobis(octanoic acid) is presented below. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Table 1: Representative ¹H and ¹³C NMR Data for 8,8'-Dithiobis(octanoic acid)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (with protons at) | HSQC Correlation |

|---|---|---|---|---|

| 1 (C=O) | - | ~180 | - | No |

| 2 (α-CH₂) | ~2.3 | ~34 | 3 | Yes |

| 3 (β-CH₂) | ~1.6 | ~25 | 2, 4 | Yes |

| 4 (γ-CH₂) | ~1.4 | ~29 | 3, 5 | Yes |

| 5 (δ-CH₂) | ~1.7 | ~29 | 4, 6 | Yes |

| 6 (ε-CH₂) | ~1.9 | ~38 | 5, 7 | Yes |

| 7 (ζ-CH₂) | ~2.4 & 3.1 | ~40 | 6, 8 | Yes |

Dynamic NMR for Molecular Motion and Exchange Phenomena

Dynamic NMR (DNMR) techniques are employed to study time-dependent molecular processes, such as conformational changes and chemical exchange, that occur on the NMR timescale. libretexts.orgnih.gov For 8,8'-dithiobis(octanoic acid), DNMR can provide insights into the flexibility of the aliphatic chains and the dynamics of the disulfide bond.

The rate of molecular motions can influence the appearance of NMR spectra. libretexts.org At high temperatures, rapid conformational changes can lead to averaged signals, while at low temperatures, these motions can be "frozen out," resulting in distinct signals for different conformers. unibas.it By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to determine the kinetic and thermodynamic parameters of these dynamic processes. unibas.it For instance, restricted rotation around the C-S and S-S bonds could be investigated using these methods. While specific DNMR studies on 8,8'-dithiobis(octanoic acid) are not widely reported, the principles of DNMR are applicable to understanding its molecular dynamics. acs.orgblogspot.com

Advanced Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds. diva-portal.org These techniques are particularly useful for characterizing the key functional groups in 8,8'-dithiobis(octanoic acid).

Fourier-Transform Infrared (FTIR) Spectroscopy for Disulfide and Carboxyl Group Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. diva-portal.org

Carboxyl Group: The carboxylic acid group exhibits several characteristic absorption bands. A strong, broad band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded dimer. researchgate.net A very intense and sharp peak corresponding to the C=O (carbonyl) stretching vibration appears around 1700 cm⁻¹. researchgate.netmdpi.com

Disulfide Bond: The S-S stretching vibration is generally weak in FTIR spectra and can be difficult to observe, often appearing in the 400-540 cm⁻¹ region. rsc.org Its low intensity is due to the small change in dipole moment during the vibration.

Table 2: Characteristic FTIR Absorption Bands for 8,8'-Dithiobis(octanoic acid)

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic acid (dimer) | 2500-3300 | Broad, Strong |

| C-H stretch | Aliphatic CH₂, CH | 2850-2960 | Strong |

| C=O stretch | Carboxylic acid | ~1700 | Very Strong, Sharp |

| C-O stretch | Carboxylic acid | 1200-1300 | Medium |

| O-H bend | Carboxylic acid | ~1400 | Medium |

Raman Spectroscopy for Probing Redox States of Disulfide Bonds

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It is particularly sensitive to non-polar bonds, making it an excellent tool for studying the disulfide linkage.

Disulfide Bond (S-S): The S-S stretching vibration gives rise to a distinct and readily observable signal in the Raman spectrum, typically in the range of 500-550 cm⁻¹. nih.govnih.govresearchgate.net The exact position of this band is sensitive to the conformation around the disulfide bond (the C-S-S-C dihedral angle). nih.gov This makes Raman spectroscopy a powerful method for studying the conformational properties of the disulfide linkage.

Thiol Group (S-H): In the reduced form of the molecule, dihydrolipoic acid, the disappearance of the S-S signal and the appearance of a new signal for the S-H (thiol) stretching vibration around 2580 cm⁻¹ provides a clear indication of the redox state. nih.gov This allows for the monitoring of the conversion between the oxidized (disulfide) and reduced (dithiol) forms.

Carbon-Sulfur Bond (C-S): The C-S stretching vibration also appears in the Raman spectrum, typically in the 600-700 cm⁻¹ region, further aiding in the characterization of the sulfur-containing portions of the molecule. researchgate.net

The ability to monitor the redox state of the disulfide bond is crucial, as many of the biological functions of lipoic acid and related compounds are dependent on thiol-disulfide exchange reactions. acs.org

Table 3: Key Raman Scattering Bands for Characterizing the Redox State

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| S-S stretch | Disulfide | 500-550 | Indicates oxidized state; conformation-sensitive |

| C-S stretch | Carbon-Sulfur | 600-700 | Characterizes the sulfur linkage |

Structure Activity Relationship Sar Studies and Derivative Development of 8,8 Dithiobis Octanoic Acid

Design and Synthesis of Thioether and Other Disulfide Analogs

A key strategy in the development of derivatives of 8,8'-dithiobis(octanoic acid) involves the modification of the disulfide bond. This bond, while crucial for some of its biological functions, can be susceptible to reduction in biological environments. To address this, researchers have synthesized analogs where the disulfide bond is replaced with a more stable thioether linkage. nih.gov This substitution of a sulfur atom with a methylene (B1212753) group (-CH2-) results in a cystathionine (B15957) bridge, which is resistant to reduction while causing minimal structural changes. nih.gov The synthesis of such thioether-containing analogs often involves solid-phase peptide synthesis techniques, utilizing orthogonally-protected building blocks to create the desired structure. nih.gov

The synthesis of various thioethers and other disulfide derivatives is a broad field in organic chemistry. organic-chemistry.orgthieme-connect.de Methods for creating thioethers include the reaction of thiols with alkyl halides, the use of Grignard reagents with Bunte salts, and various metal-catalyzed cross-coupling reactions. organic-chemistry.orgthieme-connect.de These synthetic strategies allow for the creation of a diverse library of analogs for SAR studies. For instance, DNA-encoded libraries of cyclic peptides containing disulfide or thioether bonds have been developed to screen for molecules with high affinity for specific biological targets. nih.gov

Functionalization at Terminal Carboxyl Groups for Targeted Conjugation

The terminal carboxylic acid group of 8,8'-dithiobis(octanoic acid) provides a convenient handle for chemical modification and conjugation to other molecules. science.gov This functionalization is crucial for developing targeted drug delivery systems and antibody-drug conjugates (ADCs). google.comnih.gov By attaching the molecule to a targeting moiety, such as an antibody or a peptide, it can be directed to specific cells or tissues, enhancing its therapeutic efficacy and reducing off-target effects. nih.govresearchgate.net

Several methods exist for the conjugation of molecules to the carboxyl group. One common approach involves the activation of the carboxylic acid to form an active ester, which can then react with an amine group on the targeting molecule to form a stable amide bond. Another strategy is to use click chemistry, a set of highly efficient and specific reactions, to link the molecule to a complementary functional group on the targeting entity. google.com The development of site-specific conjugation technologies has further improved the homogeneity and therapeutic index of the resulting conjugates. nih.govresearchgate.net

Stereochemical Analysis of Disulfide Chirality and its Biological Implications

The disulfide bond in 8,8'-dithiobis(octanoic acid) can exist as two enantiomers due to the chirality of the sulfur atoms. The stereochemistry of this disulfide bond, as well as the chirality of the carbon atom at the 6-position of the dithiolane ring, can significantly influence its biological activity. nih.gov Chiral natural products are often synthesized in an enantiomerically pure form, and their biological effects are highly dependent on their stereochemistry. nih.gov

Studies have shown that the different stereoisomers of lipoic acid and its derivatives can have distinct biological activities. For example, in the context of antimalarial agents inspired by 3-Br-acivicin, only the (5S, αS) isomers displayed significant activity, suggesting that their uptake and interaction with the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), are stereoselective. nih.gov Molecular modeling can be used to understand the structural and stereochemical requirements for efficient binding and inhibition of target enzymes. nih.gov

Mechanistic Investigations in Advanced Biological Models Non Clinical Studies

Cellular Uptake and Intracellular Distribution Mechanisms in Eukaryotic Cells

The entry of Octanoic acid, 8,8'-dithiobis- into eukaryotic cells and its subsequent distribution are complex processes that are not fully elucidated but can be inferred from the behavior of its constituent parts and related molecules. As a dimeric form of 8-mercaptooctanoic acid, its structure suggests it shares properties with both fatty acids and sulfur-containing compounds like lipoic acid.

The uptake of fatty acids into cells is a multifaceted process involving both passive diffusion and protein-mediated transport. imrpress.com Small, uncharged molecules can passively diffuse across the cell membrane's lipid bilayer. khanacademy.orgbyjus.com Given its lipophilic nature, derived from its two octanoic acid chains, Octanoic acid, 8,8'-dithiobis- is expected to have some capacity for passive diffusion across the plasma membrane. asm.org

However, efficient cellular uptake of long-chain fatty acids typically requires the involvement of transport proteins. imrpress.com Key proteins implicated in fatty acid transport include:

Fatty acid translocase (FAT/CD36): A major transporter that facilitates the uptake of long-chain fatty acids. imrpress.com

Fatty acid transport proteins (FATPs): A family of proteins that not only transport fatty acids across the membrane but also possess acyl-CoA synthetase activity, effectively trapping the fatty acid inside the cell by converting it to its acyl-CoA derivative. imrpress.com

Plasma membrane-bound fatty acid-binding proteins (FABPpm): These proteins are also involved in the initial uptake of fatty acids at the cell surface. imrpress.com

Once inside the cell, the distribution of Octanoic acid, 8,8'-dithiobis- is likely governed by its chemical properties. The intracellular transport of molecules can occur via vesicles or be mediated by motor proteins along cytoskeletal tracks like microtubules. wikipedia.org As a lipid-soluble molecule, it may associate with intracellular membranes and lipid droplets. researchgate.netresearchgate.net The disulfide bond is a key feature, and its reduction to two thiol groups can significantly alter the molecule's polarity and subsequent distribution. This reduction can be enzymatically catalyzed by cellular reductases like thioredoxin reductase and glutathione (B108866) reductase, which are known to act on the disulfide bond of the structurally similar lipoic acid. wikipedia.orgwikidoc.org The resulting 8-mercaptooctanoic acid molecules would then be subject to the metabolic fates of medium-chain fatty acids and thiol-containing compounds.

The process of cellular uptake is energy-dependent, often relying on ATP for active transport mechanisms or the maintenance of cellular structures required for endocytosis. longdom.orgresearchgate.net

Subcellular Localization and Compartmentalization Studies

Following uptake, the specific subcellular destinations of a compound determine its biological effects. For Octanoic acid, 8,8'-dithiobis-, its localization can be inferred from studies of lipoic acid and octanoic acid. The primary site of action for these related molecules is the mitochondrion. nih.govplos.org

Lipoic acid is an essential cofactor for key mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH) and the α-ketoglutarate dehydrogenase complex (KGDH), which are central to cellular energy metabolism. nih.govnih.gov Eukaryotic cells are thought to rely almost exclusively on de novo synthesis of lipoic acid within the mitochondria. plos.org This process starts with octanoic acid, which is transferred to the enzyme complexes and then has sulfur atoms inserted to form the lipoyl moiety. plos.org

Given this pathway, it is plausible that after the intracellular reduction of Octanoic acid, 8,8'-dithiobis- to 8-mercaptooctanoic acid, this molecule could be transported to the mitochondria to participate in similar metabolic processes. The transport of lipids and other molecules into and between organelles is a tightly regulated process involving specific transport proteins and vesicular trafficking. nih.gov

Besides mitochondria, other potential sites of localization include the cytosol, where it may interact with various enzymes, and cellular membranes due to its lipophilic character. researchgate.net The reduced form, 8-mercaptooctanoic acid, contains a reactive thiol group that could interact with a variety of cellular components, including proteins and reactive oxygen species, influencing its compartmentalization.

Application in Primary Cell Cultures and Organoid Models for Specific Cellular Responses

Primary cell cultures and organoid models provide a more physiologically relevant context for studying cellular responses compared to immortalized cell lines. mdpi.comcellculturedish.com These models can recapitulate key aspects of in vivo tissue architecture and function. technologynetworks.comfrontiersin.orgnih.gov

In the context of Octanoic acid, 8,8'-dithiobis-, these advanced models could be used to investigate a range of cellular responses:

Metabolic Effects: In primary hepatocytes or liver organoids, the compound's influence on fatty acid metabolism, glucose utilization, and mitochondrial respiration could be assessed. This is particularly relevant as octanoic acid itself is known to be metabolized in the liver.

Oxidative Stress Response: The disulfide bond in Octanoic acid, 8,8'-dithiobis- and the resulting thiols upon reduction suggest a role in redox modulation. In cell types susceptible to oxidative stress, such as primary neurons or retinal organoids, the compound's ability to mitigate or exacerbate oxidative damage could be studied. The related molecule, α-lipoic acid, is known to have antioxidant properties and can protect neurons from damage. researchgate.netrsc.org

Inflammatory Response: In primary immune cells like macrophages or in intestinal organoids, the compound's effect on the expression of inflammatory cytokines and signaling pathways, such as NF-κB, could be determined. researchgate.net

The use of organoids, which are 3D structures that self-organize from stem cells, allows for the study of cell-cell and cell-matrix interactions in a more tissue-like environment. cellculturedish.com For instance, mammary organoids have been used to model lactation and involution, providing a platform to study complex physiological processes. frontiersin.org Similarly, breast cancer organoids are being developed as tools for drug testing and personalized medicine. nih.gov Such models would be invaluable for dissecting the specific cellular responses to Octanoic acid, 8,8'-dithiobis- in a context that mirrors human physiology more closely.

Comparative Molecular Response Profiling with Parent Octanoic Acid and Cyclic Lipoic Acid Analogs

To understand the unique biological activities of Octanoic acid, 8,8'-dithiobis-, it is essential to compare its effects with those of its parent compound, octanoic acid, and its well-studied cyclic analog, α-lipoic acid. This can be achieved through molecular response profiling techniques like transcriptomics (RNA-Seq).

A hypothetical comparative study might reveal distinct patterns of gene expression induced by each compound. For example, a transcriptomic analysis of Saccharomyces cerevisiae exposed to internally produced octanoic acid showed significant changes in gene expression related to fatty acid metabolism and stress response. nih.gov A similar study comparing Octanoic acid, 8,8'-dithiobis- with octanoic acid and α-lipoic acid could highlight the specific pathways modulated by the dithiobis structure.

The table below illustrates a hypothetical outcome of such a comparative analysis, focusing on key biological processes.

| Biological Process | Octanoic Acid | α-Lipoic Acid | Octanoic acid, 8,8'-dithiobis- (Hypothesized) |

| Fatty Acid Metabolism | Strong upregulation of β-oxidation pathway genes. nih.gov | Moderate influence, primarily as a cofactor. nih.gov | Strong upregulation of β-oxidation genes (due to octanoate (B1194180) chains). |

| Mitochondrial Respiration | Substrate for energy production. | Essential cofactor for key dehydrogenase complexes. nih.gov | Potential to enhance or modulate mitochondrial function. |

| Oxidative Stress Response | Limited direct antioxidant effect. | Upregulation of Nrf2 pathway and antioxidant enzymes. rsc.org | Potent induction of antioxidant response via its reducible disulfide bond. |

| Inflammatory Signaling | Can modulate NF-κB and AP-1 transcription factors. | Known to inhibit NF-κB activation. researchgate.net | Potential for strong anti-inflammatory effects. |

| Protein Lipoylation | Precursor for de novo lipoic acid synthesis. plos.org | Direct substrate for lipoylation (salvage pathway). nih.gov | Indirectly influences lipoylation after conversion. |

This comparative approach would allow researchers to dissect the structure-activity relationship, determining which effects are attributable to the octanoic acid backbone and which are due to the presence and nature of the disulfide linkage. For instance, while octanoic acid primarily acts as a metabolic substrate and signaling molecule, α-lipoic acid's primary role is as a redox-active cofactor. nih.gov Octanoic acid, 8,8'-dithiobis- may exhibit a combination of these properties, potentially with unique activities stemming from its dimeric, non-cyclic disulfide structure.

Emerging Research Directions and Future Perspectives for 8,8 Dithiobis Octanoic Acid

Exploration of Roles in Fundamental Biological Processes in Model Organisms (e.g., Yeast, E. coli)

The fundamental roles of the lipoic acid metabolic network, which includes 8,8'-dithiobis(octanoic acid) as a related structure, are being actively explored in model organisms like Escherichia coli and the yeast Saccharomyces cerevisiae. In these organisms, lipoic acid is a vital cofactor for major energy metabolism enzyme complexes, including the pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes. oregonstate.eduwikipedia.org The synthesis and attachment of this cofactor are critical for cellular function.

In E. coli, two primary pathways exist for the lipoylation of proteins: a de novo synthesis pathway and a salvage pathway. plos.orgfrontiersin.org The de novo pathway begins with octanoyl-ACP, an intermediate of fatty acid synthesis, and uses the enzymes LipB and LipA to create the protein-bound lipoyl group. plos.orgresearchgate.net The salvage pathway utilizes the enzyme LplA to attach exogenous lipoic acid or octanoic acid to target proteins. plos.org Research has shown that mutations in the gene lpdA, which encodes lipoamide (B1675559) dehydrogenase, can lead to a rewiring of electron flow in E. coli. pnas.org This causes an accumulation of the reduced form, dihydrolipoamide, which can then functionally substitute for glutathione (B108866) in cellular redox processes, highlighting the metabolic plasticity of the organism. pnas.org

In the yeast Saccharomyces cerevisiae, the lipoic acid synthesis pathway is localized to the mitochondria and is essential for respiratory metabolism. nih.govoup.com Key genes involved include LIP2 and LIP5 (homologs of E. colilipB and lipA), and LIP3 (a homolog of lplA). nih.govoup.com Unlike in E. coli, studies suggest that yeast has only a single, non-redundant pathway for de novo synthesis and attachment. nih.gov A fascinating discovery in yeast is that the H-protein of the glycine (B1666218) cleavage system (Gcv3), itself a target for lipoylation, is also required for the lipoylation of other mitochondrial proteins, suggesting a complex regulatory mechanism. nih.gov

| Organism | Pathway Component | Key Genes/Enzymes | Function | Reference |

|---|---|---|---|---|

| E. coli | De Novo Synthesis | LipB (Octanoyltransferase), LipA (Lipoyl Synthase) | Transfers endogenously synthesized octanoyl group to apo-proteins, followed by sulfur insertion. | plos.orgresearchgate.net |

| Salvage Pathway | LplA (Lipoate-protein ligase) | Attaches exogenous lipoic acid or octanoic acid to apo-proteins. | plos.orgfrontiersin.org | |

| Redox Regulation | LpdA (Lipoamide Dehydrogenase) | Re-oxidizes dihydrolipoamide; mutations can lead to accumulation of dihydrolipoamide, which can reduce other molecules. | pnas.org | |

| S. cerevisiae | De Novo Synthesis & Attachment | Lip2, Lip5, Lip3, Gcv3 | A single mitochondrial pathway for synthesizing and attaching lipoic acid. Gcv3 is both a target and a required component for lipoylation of other proteins. | nih.govoup.com |

| Enzyme Complexes | Lat1 (PDH E2 subunit), Kgd2 (KGDH E2 subunit), Gcv3 (H-protein) | Serve as the protein targets for lipoylation, essential for aerobic respiration and amino acid metabolism. | nih.gov |

Integration with Systems Biology Approaches (e.g., Metabolomics and Proteomics)

Systems biology approaches are providing a holistic view of the cellular impact of alpha-lipoic acid (ALA). Metabolomics and proteomics studies are uncovering novel pathways and biomarkers associated with ALA administration.

Untargeted metabolomics on urine samples from healthy overweight women supplemented with ALA revealed distinct metabolic fingerprints. nih.govunav.edu The analysis identified several discriminant metabolites, including an isomer of trihydroxy-dioxohexanoate, an intermediate of ascorbate (B8700270) metabolism, suggesting that ALA's beneficial effects may be linked to its influence on other antioxidant pathways. unav.edu Another metabolomics study using cultured rat hepatoma cells showed that R-lipoic acid treatment inhibited glycolysis and lactic acid production, providing mechanistic insights into its effects on cancer cell metabolism. researchgate.netnih.gov

Proteomics has been instrumental in identifying the protein targets and pathways modulated by ALA. In a rat model of iron overload-induced liver injury, proteomics analysis identified NAD(P)H: quinone oxidoreductase 1 (NQO1) as a critical protein upregulated by ALA, which helps mitigate oxidative stress and excessive autophagy. mdpi.com In aged mice, ALA treatment was found to reverse age-related changes in the expression of key brain proteins, such as neurofilament triplet L protein and α-enolase, which may explain its cognitive benefits. quacell.com.cn

| Approach | Model System | Key Findings | Identified Molecules/Pathways | Reference |

|---|---|---|---|---|

| Proteomics | Rats with iron-induced liver injury | ALA treatment reduced hepatic iron, mitigated oxidative stress, and improved liver function. | Upregulation of NQO1; Downregulation of autophagy proteins (LC3B, LAMP1). | mdpi.com |

| Aged SAMP8 Mice Brain | ALA treatment reversed age-related cognitive deficits. | Increased expression of neurofilament triplet L protein, α-enolase, creatine (B1669601) kinase. Decreased oxidation of lactate (B86563) dehydrogenase B, DRP-2. | quacell.com.cn | |

| Metabolomics | Urine from overweight women | ALA supplementation altered the urinary metabolic profile. | Discriminant metabolites included isomers of trihydroxy-dioxohexanoate, suggesting interaction with ascorbate metabolism. | nih.govunav.edu |

| Cultured Rat Hepatoma Cells | R-LA treatment altered cellular metabolism over time. | Inhibition of glycolysis and Thr-Gly-Ser pathways; reduced lactic acid production. | researchgate.netnih.gov |

Development of Advanced Probes and Imaging Agents for In Situ Research

The unique chemistry of the dithiolane ring in lipoic acid and its derivatives is being exploited to develop sophisticated probes for biological imaging and detection. These tools enable researchers to visualize cellular components and processes with high specificity.

One innovative strategy involves re-engineering the E. coli enzyme lipoic acid ligase (LplA) for cell surface protein labeling. nih.gov In this system, LplA is used to covalently attach a lipoic acid analog containing an azide (B81097) functional group to a specific protein tag. nih.gov This azide handle can then be "clicked" to a fluorescent probe containing a cyclooctyne, allowing for highly specific and versatile imaging of cell surface proteins in live cells. nih.gov

Another approach utilizes alpha-lipoic acid-modified gold nanoclusters (LA@Au NCs) as a component of ratiometric fluorescent probes. rsc.org One such probe was designed to detect the cellular antioxidant glutathione (GSH). The fluorescence of the LA@Au NCs is initially quenched by copper ions and then restored upon the addition of GSH, which chelates the copper. This change in fluorescence, relative to a stable internal reference signal, allows for the quantitative detection of GSH in biological samples. rsc.org Furthermore, other fluorescent probes designed to detect cellular thiols have shown signal enhancement when cells are pre-treated with R-lipoic acid, which boosts intracellular GSH levels, demonstrating an indirect way to visualize the impact of lipoic acid on the cellular redox environment. mdpi.com

| Probe/Agent Type | Core Components | Mechanism of Action | Application | Reference |

|---|---|---|---|---|

| Enzyme-Directed Protein Labeling | Engineered Lipoic Acid Ligase (LplA), Azide-Lipoic Acid Analog, Cyclooctyne-Fluorophore | LplA attaches the azide analog to a target protein; the azide is then "clicked" to a fluorescent probe. | Site-specific fluorescent labeling of cell surface proteins for live-cell imaging. | nih.gov |

| Ratiometric Nanosensor | α-Lipoic Acid-Modified Gold Nanoclusters (LA@Au NCs), Silicon Nanoparticles (SiNPs), Cu²⁺ | GSH chelates Cu²⁺, restoring the quenched fluorescence of LA@Au NCs, leading to a ratiometric signal change. | Quantitative detection of glutathione (GSH) in biological fluids and dietary supplements. | rsc.org |

| Thiol-Reactive Fluorescent Probe | Coumarin Fluorophore, Michael Acceptor Linker | The probe's fluorescence ratio shifts upon reaction with thiols. Pre-treatment with R-lipoic acid enhances the signal by increasing cellular GSH. | Monitoring cellular thiol status in live cells. | mdpi.com |

Computational Modeling and Simulation of Molecular Interactions and Dynamics

Computational methods are becoming indispensable for elucidating the molecular mechanisms underlying the bioactivity of 8,8'-dithiobis(octanoic acid) and its related forms. Techniques like molecular docking, molecular dynamics (MD) simulations, and quantum-chemical calculations provide insights that are often difficult to obtain through experimental methods alone.

Molecular docking studies have been used to predict how alpha-lipoic acid (ALA) and its analogs interact with protein targets. For instance, docking simulations showed that ALA can bind within the active site of human manganese superoxide (B77818) dismutase (MnSOD) and histone deacetylase 6 (HDAC6), suggesting a direct mechanism for modulating their activity. mdpi.comnih.gov Other docking studies have explored the interactions of ALA with hemoglobin and glutathione peroxidase-1, providing structural hypotheses for its antioxidant effects. acs.orgresearchgate.net

Molecular dynamics (MD) simulations offer a way to study the stability and conformational changes of these interactions over time. An MD simulation of dihydrolipoic acid (DHLA) bound to human serum albumin (HSA) confirmed a stable complex, providing a detailed view of its binding mode and its effect on protein stability. Another study used MD to analyze the structural ordering of water molecules around a complex polymer that incorporated ALA as a linker molecule on a gold surface, which is relevant for the development of biocompatible materials. rsc.org

Quantum-chemical computations have been employed to investigate the intrinsic antioxidant properties of ALA and DHLA. nih.govresearchgate.netacs.org These studies calculate parameters such as bond dissociation enthalpy and ionization potential to predict the most likely free-radical scavenging mechanisms, concluding that hydrogen atom transfer and sequential proton loss electron transfer are the preferred pathways. nih.govacs.org

| Computational Method | System Studied | Key Findings/Predictions | Reference |

|---|---|---|---|

| Molecular Docking | ALA and its analogs with human Manganese Superoxide Dismutase (MnSOD). | Predicted strong binding interactions, suggesting a mechanism for its antioxidant properties. | nih.gov |

| Molecular Docking | (R)- and (S)-ALA with Histone Deacetylase 6 (HDAC6). | Predicted binding poses within the active site, with the carboxylate group coordinating the zinc ion. | mdpi.com |

| Molecular Dynamics (MD) Simulation | Dihydrolipoic acid (DHLA) with Human Serum Albumin (HSA). | Confirmed the formation of a stable complex and showed that DHLA binding thermally stabilizes the protein. | |

| Quantum-Chemical Computations | Antioxidant activity of ALA and DHLA. | Calculated thermodynamic parameters to determine that DHLA is an excellent scavenger via hydrogen atom transfer, a mechanism enhanced in polar environments. | nih.govacs.org |

Q & A

Q. What are the standard analytical methods for quantifying octanoic acid in microbial fermentation broths?

To quantify octanoic acid in fermentation broths, researchers commonly employ:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validated for sensitivity and specificity, especially when paired with derivatization agents like BSTFA to enhance volatility .

- High-Performance Liquid Chromatography (HPLC) : Utilized with C18 columns and UV detection at 210 nm for non-derivatized samples .

- Biosensors : Engineered transcription factor (TF)-based systems enable real-time monitoring in Saccharomyces cerevisiae cultures, though calibration is required to address dynamic range limitations .

Q. How can researchers safely handle octanoic acid in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to permeability concerns .

- Ventilation : Install local exhaust systems to minimize inhalation risks; octanoic acid vapor density (5× air) necessitates controlled airflow .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize residues with sodium bicarbonate before disposal .

Q. What structural characterization techniques are used for octanoic acid and its derivatives?

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify carboxyl groups (δ ~12 ppm) and alkyl chain configurations .

- X-ray Crystallography : Limited to crystalline derivatives (e.g., metal salts) due to octanoic acid’s liquid state at room temperature .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode detects [M-H] peaks at m/z 143.1 .

Advanced Research Questions

Q. How does endogenous octanoic acid production in S. cerevisiae alter cellular transcriptomics compared to exogenous exposure?

RNA-Seq analysis of engineered S. cerevisiae strains revealed:

- Endogenous Production : Downregulation of HXT2 (hexose transporter) and BTN2 (v-SNARE protein), linked to pH homeostasis disruption. Growth inhibition correlates with reduced long-chain fatty acid synthesis .

- Exogenous Exposure : Wild-type strains show upregulation of ECI1 (peroxisomal isomerase) and IMD2 (GTP biosynthesis), absent in producer strains. This divergence suggests stress responses differ based on octanoic acid origin .

Methodological Tip: Compare time-resolved RNA-Seq datasets (T0, T1, T2) from producer vs. wild-type strains under controlled fermentation .

Q. What experimental designs resolve contradictions in octanoic acid’s osteotoxic effects?

- In Vivo Models : Swiss albino mice treated with 1,700 mg/kg octanoic acid for 30 days showed reduced alkaline phosphatase (ALP, bone formation marker) and elevated tartrate-resistant acid phosphatase (TRAP, resorption marker). Micro-CT confirmed trabecular bone mineral density loss .

- In Vitro Limitations : Current assays lack correlation with in vivo bone remodeling; co-culture systems (osteoblasts/osteoclasts) with ketone-adjusted media are recommended to isolate octanoic acid-specific effects .

Q. How can researchers optimize S. cerevisiae for high-titer octanoic acid production?

- Combinatorial Engineering : Overexpress RPL40B (ribosomal protein) to enhance titers by 40%. Knock out FAA1/4 (fatty acyl-CoA synthetases) to reduce lipid competition .

- High-Throughput Screening : Use TF-based biosensors with flow cytometry to isolate strains from genomic libraries (e.g., 2µ multi-copy plasmids) .

- Fermentation Conditions : Maintain pH 6.0–6.5 to mitigate cytotoxicity; octanoic acid disrupts endoplasmic reticulum (ER) pH, as shown via pHluorin biosensors .

Q. What mechanisms underlie octanoic acid’s biofilm eradication in Staphylococcus aureus?

- Broad-Spectrum Activity : At 10 mM, octanoic acid disrupts preformed S. aureus biofilms (ATCC 12600 and clinical isolates) by permeabilizing cell membranes, validated via SYTOX Green uptake assays .

- Synergy with Antibiotics : Combine with vancomycin (4× MIC reduction) to target persister cells. Use confocal microscopy with LIVE/DEAD staining to quantify biofilm viability .

Q. How does octanoic acid influence β-oxidation pathways in decidualized endometrial stromal cells (HESCs)?

- Metabolic Flux Analysis : -labeled octanoic acid traces show increased acetyl-CoA production via mitochondrial β-oxidation, critical for embryo implantation. Silencing CPT1A (carnitine palmitoyltransferase 1A) reverses this effect .

- Functional Assays : Transwell invasion assays with trophoblast spheroids (e.g., HTR-8/SVneo) confirm octanoic acid enhances invasiveness by 2.5×, dependent on MMP-2/9 activation .

Addressing Methodological Challenges

Q. How to differentiate octanoic acid’s direct antimicrobial effects from pH-mediated toxicity?

Q. What strategies mitigate octanoic acid’s interference in in vivo metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.